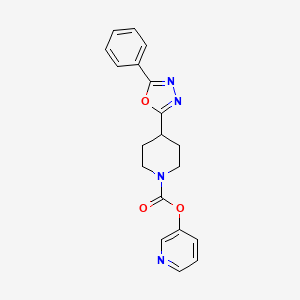
Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a combination of pyridine, oxadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step often involves esterification to attach the pyridine moiety .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological membranes and proteins makes it a valuable tool in drug discovery .
Medicine: The compound’s unique structure allows it to act as a pharmacophore in the design of new therapeutic agents. It has shown promise in preclinical studies for the treatment of various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility .
Mechanism of Action
The mechanism of action of Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole: Shares the oxadiazole and pyridine moieties but lacks the piperidine ring.
Pyridin-2-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate: Similar structure but with a different position of the pyridine ring.
Uniqueness: Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H18N4O3/c24-19(25-16-7-4-10-20-13-16)23-11-8-15(9-12-23)18-22-21-17(26-18)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2 |
InChI Key |
UGLSJCMCXMULCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















